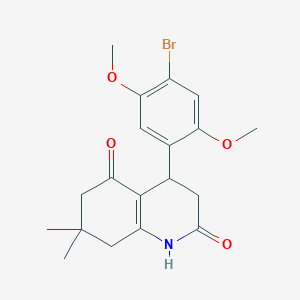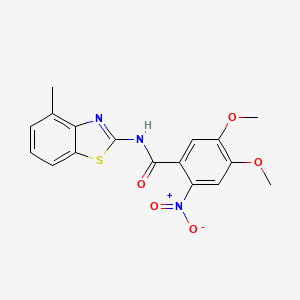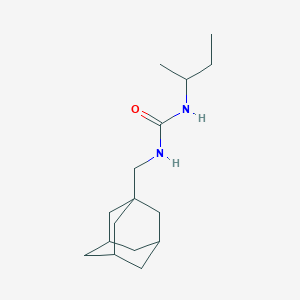
N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea, also known as CNU, is a chemical compound that has been extensively studied for its potential as an anticancer agent. CNU belongs to the class of urea derivatives, and its synthesis method involves the reaction of 4-chloro-3-nitroaniline with 2-phenylethylisocyanate. In
作用機序
The mechanism of action of N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics. This disruption results in cell cycle arrest and apoptosis in cancer cells. N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea has been shown to have both biochemical and physiological effects. Biochemically, N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea inhibits tubulin polymerization and topoisomerase II activity, as mentioned above. Physiologically, N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell growth.
実験室実験の利点と制限
One advantage of using N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea in lab experiments is its potent anticancer activity. N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea has been shown to be effective against various cancer cell lines, and it has been reported to have synergistic effects with other chemotherapeutic agents. However, one limitation of using N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea in lab experiments is its potential toxicity. N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea has been reported to have toxic effects on normal cells, and its use in clinical settings may be limited due to its toxicity.
将来の方向性
There are several future directions for research on N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea. One area of research could focus on developing new analogs of N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea with improved efficacy and reduced toxicity. Another area of research could focus on the development of drug delivery systems for N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea, which could improve its bioavailability and reduce its toxicity. Additionally, research could focus on the development of combination therapies involving N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea and other chemotherapeutic agents, which could enhance its anticancer activity. Finally, research could focus on the identification of biomarkers that could predict the response of cancer cells to N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea, which could improve patient selection for treatment.
合成法
The synthesis of N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea involves the reaction of 4-chloro-3-nitroaniline with 2-phenylethylisocyanate. The reaction takes place in anhydrous toluene under reflux conditions, and the resulting product is purified by recrystallization. The yield of the synthesis method is reported to be around 70%.
科学的研究の応用
N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea induces cell cycle arrest and apoptosis in cancer cells, and it has been reported to have synergistic effects with other chemotherapeutic agents.
特性
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-13-7-6-12(10-14(13)19(21)22)18-15(20)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYQKBNTZYWKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrophenyl)-3-(2-phenylethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B4878431.png)

![1-methyl-5-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4878457.png)
![{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}malononitrile](/img/structure/B4878462.png)


![3-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4878484.png)
![ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4878488.png)
![7-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4878496.png)

![methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4878520.png)

![2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4878529.png)